REACTION_CXSMILES
|
C[O:2][CH2:3][CH2:4][C:5]1[CH:10]=[CH:9][C:8]([F:11])=[C:7]([F:12])[CH:6]=1.Cl>CC(C)=O>[F:12][C:7]1[CH:6]=[C:5]([CH2:4][CH:3]=[O:2])[CH:10]=[CH:9][C:8]=1[F:11]
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Name
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1-methoxy-2-(3,4-difluorophenyl)ethane
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Quantity
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46.7 g
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Type
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reactant
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Smiles
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COCCC1=CC(=C(C=C1)F)F
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
Cl
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Name
|
|
Quantity
|
685 mL
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Type
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solvent
|
Smiles
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CC(=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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Into a 1 liter three-necked flask equipped with a stirrer and a condenser
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 2 hrs
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Duration
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2 h
|
Type
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DISTILLATION
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Details
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Acetone was distilled off
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Type
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ADDITION
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Details
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water and ether were added
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Type
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CUSTOM
|
Details
|
An organic layer and an aqueous layer were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with ether
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Type
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WASH
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Details
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was washed with a saturated aqueous solution of sodium hydrogen carbonate
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
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Type
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FILTRATION
|
Details
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The desiccating agent was filtered off
|
Type
|
DISTILLATION
|
Details
|
the solvent distilled off
|
Type
|
CUSTOM
|
Details
|
the solution condensed
|
Type
|
DISTILLATION
|
Details
|
purified by vacuum distillation
|
Type
|
CUSTOM
|
Details
|
to obtain 33.29 g (78%, bp 98-100° C./16 Torr.)
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=C(C=CC1F)CC=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |